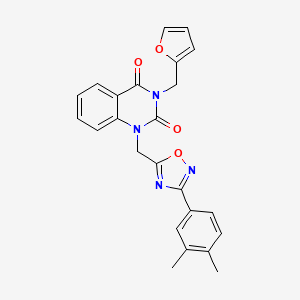![molecular formula C16H14N2O3S2 B2785843 N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide CAS No. 941877-48-1](/img/structure/B2785843.png)
N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzothiazole ring, an ethylsulfonyl group, and a benzamide group. The exact structure would need to be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of “this compound” would depend on the specific functional groups present in the molecule. Benzothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzothiazoles are stable compounds. The presence of the ethylsulfonyl and benzamide groups could influence properties such as solubility and reactivity .Wirkmechanismus
BZ-423 works by binding to TSPO and inhibiting its activity. TSPO is involved in regulating the transport of cholesterol into mitochondria, which is important for the production of steroid hormones and other cellular processes. By inhibiting TSPO, BZ-423 can reduce the production of pro-inflammatory cytokines and other immune system mediators.
Biochemical and Physiological Effects:
Studies have shown that BZ-423 can reduce inflammation and promote tissue repair in animal models of autoimmune diseases. It has also been shown to have anti-tumor effects in some cancer models. BZ-423 appears to have a broad range of effects on the immune system, including modulating T cell activation, reducing oxidative stress, and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BZ-423 is that it is a synthetic compound that can be easily produced in large quantities. It has also been shown to be effective in animal models of autoimmune diseases, which suggests that it may have potential as a therapeutic agent. However, BZ-423 is still in the early stages of development and has not yet been tested in human clinical trials. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on BZ-423. One area of interest is in the development of more potent and selective TSPO modulators that can be used to treat autoimmune diseases and other conditions. Another area of research is in understanding the molecular mechanisms underlying the effects of BZ-423 on the immune system. Finally, there is interest in exploring the potential use of BZ-423 in combination with other immunomodulatory agents to enhance its therapeutic effects.
Synthesemethoden
The synthesis of BZ-423 involves several steps, starting with the reaction of 6-chlorobenzothiazole with sodium ethoxide to form 6-ethoxybenzothiazole. This intermediate is then reacted with 2-chloroethylsulfonyl chloride to form N-(6-ethoxybenzothiazol-2-yl)-2-chloroethylsulfonamide. Finally, the compound is treated with ammonium hydroxide to form the desired product, BZ-423.
Wissenschaftliche Forschungsanwendungen
BZ-423 has been shown to have potential as an immunomodulatory agent in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It works by targeting a protein called mitochondrial translocator protein (TSPO), which is involved in regulating immune responses. By modulating TSPO activity, BZ-423 can help regulate the immune system and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-23(20,21)15-6-4-3-5-12(15)16(19)18-11-7-8-13-14(9-11)22-10-17-13/h3-10H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNZJQOIMYCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2785776.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2785778.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2785779.png)


